molecular formula C19H24N2O2S B4647922 5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

Cat. No. B4647922
M. Wt: 344.5 g/mol
InChI Key: SYLOCITZTUCARR-SAPNQHFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one is a synthetic compound with potential applications in scientific research. This compound is also known as BBP or 2-butyl-5-(2-butoxybenzylidene)-4-oxoimidazolidin-1-yl)thiazole. BBP has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in vitro and in vivo.

Mechanism of Action

The mechanism of action of BBP is not fully understood. However, it has been suggested that BBP may act by inhibiting the activity of enzymes involved in cell growth and proliferation. BBP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
BBP has been shown to have various biochemical and physiological effects. In vitro studies have shown that BBP can inhibit the growth of bacteria, fungi, and viruses. BBP has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, BBP has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

BBP has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. BBP is also stable and can be stored for long periods without degradation. However, BBP has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. In addition, BBP has not been extensively studied in vivo, and its toxicity and side effects are not well understood.

Future Directions

There are several future directions for the study of BBP. Further studies are needed to fully understand the mechanism of action of BBP and its potential applications in scientific research. In addition, more studies are needed to determine the toxicity and side effects of BBP in vivo. BBP may also be studied for its potential in treating other diseases, such as cardiovascular disease and diabetes. Finally, new methods for synthesizing BBP may be developed to improve its solubility and other properties.

Scientific Research Applications

BBP has been studied for its potential applications in scientific research. It has been shown to have antibacterial, antifungal, and antiviral properties. BBP has also been studied for its potential as an anticancer agent. In addition, BBP has been shown to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(5E)-5-[(2-butoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-2-3-13-23-16-10-6-5-9-15(16)14-17-18(22)20-19(24-17)21-11-7-4-8-12-21/h5-6,9-10,14H,2-4,7-8,11-13H2,1H3/b17-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLOCITZTUCARR-SAPNQHFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1C=C2C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=CC=C1/C=C/2\C(=O)N=C(S2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one
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5-(2-butoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

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